molecular formula C19H25N3O3 B14649813 2-Phenyl-N,N,N',N'-tetraethyloxazole-4,5-dicarboxamide CAS No. 42469-81-8

2-Phenyl-N,N,N',N'-tetraethyloxazole-4,5-dicarboxamide

Katalognummer: B14649813
CAS-Nummer: 42469-81-8
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: LBACKCGIUXJOEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is a chemical compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide typically involves the condensation of 2-phenyl-4,5-dioxazole with N,N,N’,N’-tetraethyl-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is unique due to its specific ethyl substitutions, which may confer distinct chemical and biological properties compared to its methyl and propyl analogs. These differences can affect the compound’s solubility, reactivity, and interaction with biological targets .

Eigenschaften

CAS-Nummer

42469-81-8

Molekularformel

C19H25N3O3

Molekulargewicht

343.4 g/mol

IUPAC-Name

4-N,4-N,5-N,5-N-tetraethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C19H25N3O3/c1-5-21(6-2)18(23)15-16(19(24)22(7-3)8-4)25-17(20-15)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3

InChI-Schlüssel

LBACKCGIUXJOEQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.